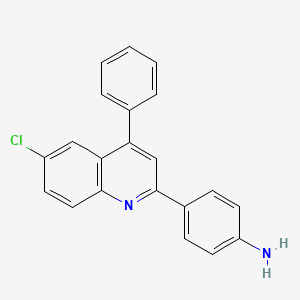
p-(6-Chloro-4-phenyl-2-quinolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(6-Chloro-4-phenyl-2-quinolyl)aniline: is an organic compound with the molecular formula C21H15ClN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline ring substituted with a chloro group and a phenyl group, as well as an aniline moiety. These structural characteristics make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(6-Chloro-4-phenyl-2-quinolyl)aniline typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad–Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters to form 4-hydroxy quinolines, which are then further reacted to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and solvent-free reaction conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: p-(6-Chloro-4-phenyl-2-quinolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, p-(6-Chloro-4-phenyl-2-quinolyl)aniline is used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are exploring its use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of p-(6-Chloro-4-phenyl-2-quinolyl)aniline involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Chloro-4-phenylquinoline: Similar in structure but lacks the aniline moiety.
4-Phenylquinoline: Lacks both the chloro and aniline substituents.
2-(p-Aminophenyl)-6-chloro-4-phenylquinoline: A closely related compound with similar structural features.
Uniqueness: p-(6-Chloro-4-phenyl-2-quinolyl)aniline is unique due to the presence of both the chloro and aniline groups on the quinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H15ClN2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-(6-chloro-4-phenylquinolin-2-yl)aniline |
InChI |
InChI=1S/C21H15ClN2/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(24-20)15-6-9-17(23)10-7-15/h1-13H,23H2 |
InChI Key |
TXRMPIINBWEEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















